molecular formula C14H19N5O B6751023 2-Ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-carbonitrile

2-Ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-carbonitrile

Cat. No.: B6751023
M. Wt: 273.33 g/mol
InChI Key: GWQFWMPWXMZDFC-UHFFFAOYSA-N
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Description

2-Ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

IUPAC Name

2-ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-3-12-18-11(7-15)6-13(19-12)16-8-10-4-9(2)17-14(20)5-10/h6,9-10H,3-5,8H2,1-2H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQFWMPWXMZDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)NCC2CC(NC(=O)C2)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by its coupling with a pyrimidine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-carboxamide
  • 2-Ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-methyl
  • 2-Ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-ethyl

Uniqueness

What sets 2-Ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-carbonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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